molecular formula C9H10BrNO2 B14071734 1-(2-Amino-6-hydroxyphenyl)-3-bromopropan-1-one

1-(2-Amino-6-hydroxyphenyl)-3-bromopropan-1-one

Cat. No.: B14071734
M. Wt: 244.08 g/mol
InChI Key: TYWVKABKEQJOGX-UHFFFAOYSA-N
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Description

1-(2-Amino-6-hydroxyphenyl)-3-bromopropan-1-one is an organic compound with a unique structure that includes an amino group, a hydroxy group, and a bromine atom attached to a propanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Amino-6-hydroxyphenyl)-3-bromopropan-1-one typically involves the bromination of a precursor compound, such as 1-(2-Amino-6-hydroxyphenyl)propan-1-one. The reaction conditions often include the use of bromine or a bromine-containing reagent in the presence of a suitable solvent and catalyst. The reaction is usually carried out under controlled temperature and pH conditions to ensure the selective bromination of the desired position on the molecule.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination processes using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product while minimizing the production of unwanted by-products.

Chemical Reactions Analysis

Types of Reactions

1-(2-Amino-6-hydroxyphenyl)-3-bromopropan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, resulting in the formation of 1-(2-Amino-6-hydroxyphenyl)propan-1-one.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl, amino, or alkyl groups, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH3) under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, reduction may produce de-brominated compounds, and substitution reactions can result in a variety of substituted derivatives.

Scientific Research Applications

1-(2-Amino-6-hydroxyphenyl)-3-bromopropan-1-one has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(2-Amino-6-hydroxyphenyl)-3-bromopropan-1-one involves its interaction with specific molecular targets and pathways. The amino and hydroxy groups allow the compound to form hydrogen bonds and interact with enzymes and receptors. The bromine atom can participate in halogen bonding, further influencing the compound’s biological activity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Amino-6-hydroxyphenyl)propan-1-one: Lacks the bromine atom, making it less reactive in certain substitution reactions.

    1-(2-Amino-6-hydroxyphenyl)-2-bromopropan-1-one: The bromine atom is positioned differently, leading to variations in reactivity and biological activity.

    2-Amino-6-hydroxybenzaldehyde: Contains an aldehyde group instead of a propanone backbone, resulting in different chemical properties and applications.

Uniqueness

1-(2-Amino-6-hydroxyphenyl)-3-bromopropan-1-one is unique due to the presence of both an amino and hydroxy group on the phenyl ring, along with a bromine atom on the propanone backbone. This combination of functional groups provides the compound with distinct reactivity and potential for diverse applications in scientific research and industry.

Properties

Molecular Formula

C9H10BrNO2

Molecular Weight

244.08 g/mol

IUPAC Name

1-(2-amino-6-hydroxyphenyl)-3-bromopropan-1-one

InChI

InChI=1S/C9H10BrNO2/c10-5-4-8(13)9-6(11)2-1-3-7(9)12/h1-3,12H,4-5,11H2

InChI Key

TYWVKABKEQJOGX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)O)C(=O)CCBr)N

Origin of Product

United States

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